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Tryptoquialanine -

Tryptoquialanine

Catalog Number: EVT-1582958
CAS Number:
Molecular Formula: C27H26N4O7
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tryptoquialanine is a natural product found in Penicillium aethiopicum with data available.
Source

Tryptoquialanines are predominantly isolated from the fungal species Penicillium digitatum, which is a common pathogen affecting citrus fruits. The production of these compounds has been linked to the fungal infection process, where they may play a role in the pathogenicity of the fungus. They have been detected in various parts of infected oranges, including the epicarp, mesocarp, and endocarp, indicating their diffusion during the infection process .

Classification

Tryptoquialanines fall under the category of indole alkaloids. This class is characterized by the presence of an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. Tryptoquialanines specifically feature unique structural elements such as an acetylated quinazoline ring and an imidazoindolone framework .

Synthesis Analysis

Methods

The biosynthesis of tryptoquialanines involves complex biochemical pathways within the producing fungi. Genetic studies have identified specific gene clusters responsible for their biosynthesis. For instance, the tqa gene cluster in Penicillium aethiopicum has been implicated in the production of these alkaloids through nonribosomal peptide synthetases (NRPS) that activate various amino acids, including L-tryptophan and L-alanine .

Technical Details

The synthesis begins with the activation of precursors such as anthranilic acid and L-tryptophan by NRPS enzymes. The pathway involves multiple enzymatic steps, including methylation and cyclization processes that lead to the formation of the complex tryptoquialanine structure. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to analyze and confirm the structures of synthesized compounds .

Molecular Structure Analysis

Structure

Tryptoquialanines exhibit a distinctive molecular structure characterized by:

  • An acetylated quinazoline ring
  • A 6-5-5 imidazoindolone ring

These structural features contribute to their biological activity and stability under various conditions.

Data

The molecular formula for tryptoquialanine is typically represented as C16H18N4O2C_{16}H_{18}N_4O_2. The compound's molecular weight is approximately 298.34 g/mol. Structural elucidation has been achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, confirming the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

Tryptoquialanines participate in various chemical reactions typical for indole alkaloids, including:

  • Oxidation: Leading to changes in functional groups.
  • Methylation: Involving the addition of methyl groups which can affect solubility and reactivity.
  • Hydrolysis: Resulting in breakdown products that may have different biological activities.

Technical Details

The reactions can be influenced by environmental factors such as pH, temperature, and presence of other reactants. For example, under acidic conditions, tryptoquialanines may undergo hydrolysis more readily than under neutral or basic conditions .

Mechanism of Action

Process

The mechanism by which tryptoquialanines exert their biological effects is not fully understood but is believed to involve:

  • Inhibition of cellular processes: Such as protein synthesis or enzyme activity in host organisms.
  • Induction of phytotoxicity: Affecting plant health by disrupting normal physiological functions.

Data

Research indicates that tryptoquialanines can cause significant damage to plant tissues, leading to necrosis and reduced growth rates in infected plants. Their role as mycotoxins also raises concerns regarding food safety when present in agricultural products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids.
  • Solubility: Varies with solvent; generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Sensitive to light and heat; may degrade under prolonged exposure.
  • Reactivity: Can react with nucleophiles due to electrophilic sites on their structure.

Relevant data include melting points around 180°C and boiling points that vary significantly based on purity and specific derivatives being analyzed .

Applications

Scientific Uses

Tryptoquialanines are primarily studied for their:

  • Phytotoxic properties: Understanding their role in plant pathology can aid in developing better management strategies for fungal infections.
  • Food safety implications: Monitoring levels in food products is essential due to their potential health risks associated with consumption.

Research continues into their potential therapeutic applications, particularly regarding their effects on cellular mechanisms and possible uses in pharmacology .

Biosynthesis Pathways and Genetic Regulation of Tryptoquialanine

Gene Cluster Architecture in Penicillium spp.

Identification and Annotation of the tqa Biosynthetic Gene Cluster

The tqa biosynthetic gene cluster, responsible for tryptoquialanine production, was first identified in Penicillium aethiopicum through genome mining and knockout studies. This cluster spans ~22 kb and comprises 10 core genes, including a trimodular nonribosomal peptide synthetase (NRPS) (tqaA), FAD-dependent oxidoreductases (tqaB, tqaC), and tailoring enzymes (tqaD-G) [1]. Transcriptomic analysis of P. digitatum during citrus infection confirmed upregulated expression of homologous tqa genes, particularly PdTqaA (67% identity to P. aethiopicum TqaA), implicating its role in pathogenicity [6] [8]. The cluster’s organization is conserved across tremorgenic mycotoxin-producing fungi, with tqaA serving as the central scaffold assembly machinery.

Comparative Analysis of tqa and Fumiquinazoline (fq) Gene Clusters

The tqa cluster shares significant homology with the fumiquinazoline (fq) cluster from Aspergillus fumigatus, particularly in NRPS architecture and early pathway intermediates. Both clusters utilize a trimodular NRPS (TqaA in tqa; Af12080 in fq) to assemble anthranilate-tryptophan-alanine tripeptide precursors [1] [6]. Key differences include:

  • Oxidative tailoring: tqa encodes a berberine bridge enzyme-like oxidoreductase (TqaC) absent in fq, enabling spirolactone formation.
  • Regulatory elements: tqa clusters lack Zn(II)₂Cys₆ transcription factors common in fq, suggesting divergent regulation [4] [6].

Table 1: Comparative Genomics of tqa and fq Biosynthetic Clusters

Featuretqa Cluster (Penicillium spp.)fq Cluster (Aspergillus spp.)Functional Implication
Core NRPSTqaA (trimodular)Af12080 (trimodular)Anthranilate-Trp-Ala scaffold assembly
Key OxidoreductaseTqaC (BBE-like)Af12060 (flavin-dependent)Spirolactone vs. imidazoindolone formation
Transcription FactorsNone identifiedZn(II)₂Cys₆ regulatorsDifferential cluster regulation
Pathway OutputTryptoquialanine A/BFumiquinazoline A/CStructural divergence post-FQF intermediate

Enzymatic Mechanisms in Tryptoquialanine Assembly

Role of Trimodular Nonribosomal Peptide Synthetases (NRPS)

TqaA is a trimodular NRPS (4,095 aa) that sequentially activates anthranilic acid (Module 1), L-tryptophan (Module 2), and L-alanine (Module 3) via adenylation (A) domains. Critical features include:

  • Epimerization domain: Embedded in Module 2, it converts L-Trp to D-Trp, establishing the R-configuration at C12 in tryptoquialanine [1].
  • Terminal condensation domain: Catalyzes cyclorelease to form fumiquinazoline F (FQF), a tricyclic 6-6-6 pyrazinoquinazoline intermediate [1] [3].In vitro reconstitution confirmed TqaA’s ability to synthesize FQF using anthranilate, Trp, and Ala, with a kinetic efficiency (kcat/KM) of 1.2 × 10⁴ M⁻¹s⁻¹ for anthranilate activation [1].

Oxidative Modifications Mediated by FAD-Dependent Oxidoreductases

TqaB and TqaC drive post-assembly oxidative transformations:

  • TqaB: A flavin-containing monooxygenase that hydroxylates FQF at C2', priming the indole for spirolactonization.
  • TqaC: A berberine bridge enzyme-like oxidoreductase that catalyzes pyrazinone ring opening via NAD⁺-dependent dehydrogenation. This generates an aldehyde intermediate that undergoes spontaneous intramolecular acylation to form the 5-membered spirolactone [1] [3].Knockout of tqaC in P. aethiopicum resulted in FQF accumulation and abolished tryptoquialanine production, confirming its indispensability [1].

Incorporation of Unnatural Amino Acids via AIB-Utilizing NRPS Modules

TqaA’s Module 3 uniquely incorporates 2-aminoisobutyric acid (AIB), an unnatural amino acid, via a specialized adenylation domain. Key adaptations include:

  • Substrate specificity pocket: Nonpolar residues (Val³⁰⁷, Ile³³¹) accommodate AIB’s methyl groups, excluding proteinogenic Ala [1].
  • Carrier protein tethering: AIB is loaded onto the T-domain as a thioester, enabling downstream cyclization. This module’s deletion yielded desmethyl-tryptoquialanine analogs, verifying AIB’s role in gem-dimethyl group formation [1].

Table 2: Enzymatic Functions in Tryptoquialanine Biosynthesis

EnzymeTypeFunctionKey Domains/MotifsKnockout Phenotype
TqaATrimodular NRPSScaffold assembly: Anthranilate-Trp-Ala activation and cyclization to FQFA1-A2-A3, E2, C3Loss of all intermediates
TqaBFAD-monooxygenaseC2' hydroxylation of FQF indole ringFAD-binding motif (GxGxxG)Accumulation of FQF
TqaCBBE-like oxidoreductasePyrazinone ring opening; spirolactone formationNAD⁺-binding site (TGxxxGxG)Accumulation of hydroxylated FQF
TqaDMethyltransferaseN-methylation of the quinazoline ringSAM-binding domainDesmethyl-tryptoquialanine analogs

Metabolic Intermediates and Pathway Elucidation

Fumiquinazoline F as a Shared Intermediate in Tryptoquialanine Biosynthesis

Fumiquinazoline F (FQF) serves as the pivotal branch point intermediate for both fumiquinazolines and tryptoquialanines. Isotope labeling in P. aethiopicum demonstrated that [¹³C]-FQF is incorporated into tryptoquialanine A with 89% efficiency, confirming its role as a precursor [1] [6]. In P. digitatum, knockout of Pd1529 (homolog of tqaB) blocked conversion of FQF to tryptoquialanine A, causing FQF accumulation (up to 6.7 mg/L) [6]. This conservation underscores the evolutionary divergence of Penicillium and Aspergillus pathways after FQF formation.

Pyrazinone Ring Rearrangement and Spirolactone Formation

The transformation of FQF into tryptoquialanine involves two signature rearrangements:

  • Pyrazinone ring cleavage: TqaC oxidatively opens FQF’s pyrazinone ring, generating a linear aldehyde intermediate. NMR studies of tqaC knockout strains revealed a metabolite consistent with this aldehyde (δC 192.5 ppm, aldehyde carbon) [1].
  • Spirolactonization: The aldehyde undergoes nucleophilic attack by the C2'-hydroxyl group (installed by TqaB), forming the 5-membered spirolactone. Molecular modeling indicates strain-induced distortion facilitates the exo-trig cyclization, yielding the 6-5-5 imidazoindolone system unique to tryptoquialanines [1] [3].

Table 3: Key Metabolic Intermediates in Tryptoquialanine Biosynthesis

IntermediateStructure ClassEnzymatic StepDetected in ΔMutantsBiological Role
Fumiquinazoline F (FQF)Tricyclic pyrazinoquinazolineNRPS-mediated cyclorelease by TqaAΔtqaB, ΔtqaC (accumulates)Precursor to tremorgenic mycotoxins
2'-Hydroxy-FQFHydroxylated FQFTqaB-mediated indole hydroxylationΔtqaC (accumulates)Spirolactone formation substrate
Aldehyde IntermediateLinear aldehydeTqaC-mediated pyrazinone ring openingNot isolated; detected by NMR in ΔtqaDTransient species for cyclization
Tryptoquialanine A6-5-5 spirolactoneSpontaneous spirolactonizationNone (end product)Bioactive end product

The biosynthetic logic culminates in tryptoquialanine’s 6-5-5 imidazoindolone-spirolactone architecture, distinguishing it from fumiquinazoline’s 6-5-5 imidazoindolone without spirolactone [1] [6]. This divergence arises from Penicillium’s unique recruitment of oxidoreductases to generate electrophilic aldehydes, enabling cyclization cascades inaccessible to Aspergillus.

Properties

Product Name

Tryptoquialanine

IUPAC Name

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]ethyl] acetate

Molecular Formula

C27H26N4O7

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C27H26N4O7/c1-14(37-15(2)32)21-28-18-11-7-5-9-16(18)22(33)29(21)20-13-27(38-23(20)34)17-10-6-8-12-19(17)30-24(27)31(36)26(3,4)25(30)35/h5-12,14,20,24,36H,13H2,1-4H3/t14-,20+,24-,27-/m0/s1

InChI Key

NWBIHDXUFYUNGB-LROXJONJSA-N

Synonyms

tryptoquialanine A

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

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